Calculated Partition Coefficient (clogP) and Topological Polar Surface Area (TPSA) Differentiation from N1-Isopropyl and N1-Methyl Congeners
The 2-methoxyethyl substituent at N1 imparts quantitatively distinct physicochemical properties compared to the N1-isopropyl (CAS 2445846-16-0) and N1-methyl-3-propyl (CAS 1093065-13-4) analogs. Calculated physicochemical parameters derived from the validated MolCore/Chemsrc datasheets reveal a meaningful shift in lipophilicity and polarity that directly influences aqueous solubility and permeability .
| Evidence Dimension | clogP (calculated partition coefficient) and TPSA (topological polar surface area) |
|---|---|
| Target Compound Data | clogP: ~0.9; TPSA: ~72 Ų (C9H11ClN4O2, MW 242.66, contains ether oxygen in N1 side chain) |
| Comparator Or Baseline | 5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine (CAS 2445846-16-0): clogP ~1.8; TPSA ~51 Ų (C9H11ClN4O, MW 226.66). 5-Chloro-7-methoxy-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 1093065-13-4): clogP ~2.5; TPSA ~51 Ų (C10H13ClN4O, MW 240.69). |
| Quantified Difference | Target compound TPSA is approximately 21 Ų higher than both N1-alkyl comparators. clogP is 0.9–1.6 log units lower, translating to a predicted >10-fold increase in aqueous solubility for the 2-methoxyethyl analog relative to the 1-methyl-3-propyl derivative. |
| Conditions | Calculated using standard fragment-based algorithms; experimental logD7.4 and kinetic solubility measurements would provide confirmatory data. |
Why This Matters
Higher TPSA and lower clogP predict improved aqueous solubility for the 2-methoxyethyl analog, which can reduce DMSO stock precipitation issues in biochemical assays and facilitate in vivo formulation—directly impacting experimental reproducibility and procurement value.
